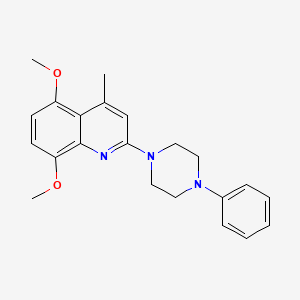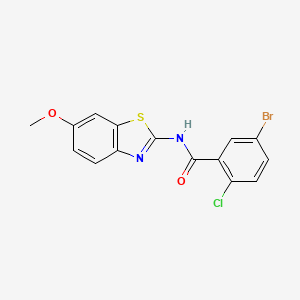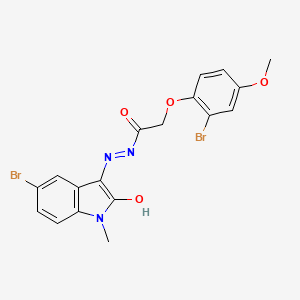![molecular formula C23H19ClN2O3 B5985858 2-(4-chlorophenyl)-3-[2-(3-methoxyphenoxy)ethyl]-3,4-dihydroquinazolin-4-one](/img/structure/B5985858.png)
2-(4-chlorophenyl)-3-[2-(3-methoxyphenoxy)ethyl]-3,4-dihydroquinazolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorophenyl)-3-[2-(3-methoxyphenoxy)ethyl]-3,4-dihydroquinazolin-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. The compound’s structure includes a quinazolinone core, which is known for its biological activity, making it a subject of interest for researchers.
准备方法
The synthesis of 2-(4-chlorophenyl)-3-[2-(3-methoxyphenoxy)ethyl]-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions: Introduction of the 4-chlorophenyl and 3-methoxyphenoxyethyl groups through nucleophilic substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods would likely involve optimization of these steps to ensure scalability and cost-effectiveness.
化学反应分析
2-(4-chlorophenyl)-3-[2-(3-methoxyphenoxy)ethyl]-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
2-(4-chlorophenyl)-3-[2-(3-methoxyphenoxy)ethyl]-3,4-dihydroquinazolin-4-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying its effects on various biological systems.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other compounds.
作用机制
The mechanism by which 2-(4-chlorophenyl)-3-[2-(3-methoxyphenoxy)ethyl]-3,4-dihydroquinazolin-4-one exerts its effects involves interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.
相似化合物的比较
2-(4-chlorophenyl)-3-[2-(3-methoxyphenoxy)ethyl]-3,4-dihydroquinazolin-4-one can be compared with other quinazolinone derivatives, such as:
This compound: Similar in structure but with different substituents.
4-((((4-chlorophenyl)sulfonyl)hydrazono)me)-2-methoxyphenyl 4-methoxybenzoate: Another compound with a quinazolinone core but different functional groups.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
属性
IUPAC Name |
2-(4-chlorophenyl)-3-[2-(3-methoxyphenoxy)ethyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O3/c1-28-18-5-4-6-19(15-18)29-14-13-26-22(16-9-11-17(24)12-10-16)25-21-8-3-2-7-20(21)23(26)27/h2-12,15H,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWSAUZCXTGUKTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCN2C(=NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(furan-2-yl)-N-[2-(methylsulfanyl)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5985793.png)
![6-anilino-4-[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2(1H)-one](/img/structure/B5985801.png)
![N-(1-{1-[2-(2-furyl)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5985808.png)

![N-cyclohexyl-N-[(4-fluorophenyl)sulfonyl]glycine](/img/structure/B5985815.png)
![4-[2-(4-fluorobenzyl)-4-morpholinyl]-N,N-dimethyl-4-oxobutanamide](/img/structure/B5985826.png)
![1-(2,3-difluorobenzyl)-3-hydroxy-3-({[(5-methyl-2-pyrazinyl)methyl]amino}methyl)-2-piperidinone](/img/structure/B5985832.png)
![1-{[1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-(2-phenylethyl)piperidine](/img/structure/B5985836.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-N-methyl-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5985867.png)
![(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B5985875.png)
![N-({1-[(1-methyl-6-oxo-1,6-dihydro-3-pyridazinyl)carbonyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide](/img/structure/B5985881.png)
![N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-3-methylbenzamide](/img/structure/B5985887.png)
